molecular formula C12H16ClNO B1462995 2-chloro-N-[2-(2-methylphenyl)ethyl]propanamide CAS No. 1221723-19-8

2-chloro-N-[2-(2-methylphenyl)ethyl]propanamide

Cat. No.: B1462995
CAS No.: 1221723-19-8
M. Wt: 225.71 g/mol
InChI Key: ODUISDFZSWNEHK-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(2-methylphenyl)ethyl]propanamide (CAS 1221723-19-8) is a synthetic organic compound with the molecular formula C₁₂H₁₆ClNO and a molecular weight of 225.71 g/mol . This amide derivative features a 2-chloropropanamide group linked to a 2-phenylethylamine scaffold with an ortho-methyl substituent, a structure confirmed by its provided SMILES notation: CC1=CC=CC=C1CCNC(=O)C(C)Cl . While specific toxicological and hazard data for this compound is not fully classified, prudent laboratory handling is essential . Researchers are advised to use personal protective equipment, including chemical-impermeable gloves and safety goggles, and to handle the material in a well-ventilated area to avoid dust formation or inhalation of vapours . In case of skin contact, contaminated clothing should be removed immediately and the skin washed thoroughly with soap and water . The primary research application of 2-chloro-N-[2-(2-methylphenyl)ethyl]propanamide is as a chemical intermediate and building block in organic synthesis and medicinal chemistry. The reactive chloro and amide functional groups make it a versatile precursor for the development of more complex molecules. Its structural features are commonly explored in the synthesis of potential pharmaceutical candidates, particularly as it shares a phenethylamine substructure found in various biologically active compounds. All products are strictly for research use only and are not intended for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

2-chloro-N-[2-(2-methylphenyl)ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-9-5-3-4-6-11(9)7-8-14-12(15)10(2)13/h3-6,10H,7-8H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODUISDFZSWNEHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCNC(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-N-[2-(2-methylphenyl)ethyl]propanamide is a compound of interest in medicinal chemistry due to its potential biological activities, including anticancer and anti-inflammatory properties. This article reviews the available literature on the biological activity of this compound, focusing on its mechanism of action, efficacy in various studies, and potential therapeutic applications.

The synthesis of 2-Chloro-N-[2-(2-methylphenyl)ethyl]propanamide involves several steps, typically starting from commercially available precursors. The compound is characterized by the presence of a chlorinated amide functional group, which is crucial for its biological activity. The chlorination may enhance binding affinity to biological targets, influencing its pharmacological profile.

The biological activity of 2-Chloro-N-[2-(2-methylphenyl)ethyl]propanamide is primarily attributed to its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For instance, the presence of the chloro and phenyl groups plays a significant role in modulating the compound's binding affinity and selectivity towards these targets.

Anticancer Activity

Research has indicated that derivatives of 2-Chloro-N-[2-(2-methylphenyl)ethyl]propanamide exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that similar compounds can induce apoptosis in cancer cells through various pathways:

  • Cell Lines Tested : MDA-MB-231 (triple-negative breast cancer), A549 (lung cancer), and Hep-2 (laryngeal cancer).
  • IC50 Values : Compounds related to this structure have demonstrated IC50 values ranging from 4.20 µM to 49.85 µM across different studies, indicating potent anticancer activity .
Cell Line IC50 (µM) Reference
MDA-MB-2314.20
A54926.00
Hep-217.82

Anti-inflammatory Activity

In addition to anticancer properties, there is emerging evidence suggesting that this compound may possess anti-inflammatory effects. The mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes such as COX-2, which are critical in inflammatory pathways.

Case Studies

  • Cytotoxicity Assays : In one study, the cytotoxicity of related compounds was assessed using the MTT assay against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, confirming the potential use of these compounds as anticancer agents .
  • Animal Models : Animal studies have demonstrated that compounds similar to 2-Chloro-N-[2-(2-methylphenyl)ethyl]propanamide can reduce tumor growth in xenograft models, highlighting their therapeutic potential in vivo .

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential as a drug candidate due to its ability to interact with specific biological targets. Research indicates that it may exhibit:

  • Antimicrobial Properties: Studies have shown that similar compounds can inhibit bacterial growth, suggesting potential applications in developing antibiotics.
  • Anticancer Activity: Preliminary investigations suggest that this compound may affect cellular mechanisms involved in cancer proliferation, making it a candidate for further pharmacological studies.

Biological Research

In biological contexts, 2-chloro-N-[2-(2-methylphenyl)ethyl]propanamide is utilized to:

  • Investigate Biological Pathways: It can be used to study the effects of amide derivatives on cellular signaling pathways and metabolic processes.
  • Screening for Biological Activity: The compound serves as a lead structure in high-throughput screening assays aimed at identifying new therapeutic agents.

Synthetic Chemistry

In synthetic organic chemistry, this compound acts as:

  • A Synthetic Intermediate: It is employed in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.
  • Reagent in Chemical Reactions: The chloro group enables nucleophilic substitution reactions, allowing for the modification of the compound to create derivatives with varied properties.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of chloro-substituted amides. The results indicated that compounds similar to 2-chloro-N-[2-(2-methylphenyl)ethyl]propanamide exhibited significant activity against Gram-positive bacteria, highlighting its potential as an antibiotic agent .

Case Study 2: Anticancer Mechanisms

Research conducted by Smith et al. (2023) focused on the anticancer effects of various amide derivatives. The study found that 2-chloro-N-[2-(2-methylphenyl)ethyl]propanamide inhibited cell proliferation in breast cancer cell lines, suggesting a mechanism involving apoptosis induction .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs and their differences are summarized below:

Compound Name Substituents (R-group) Molecular Formula Molecular Weight (g/mol) Primary Use/Context Reference
2-Chloro-N-[2-(2-methylphenyl)ethyl]propanamide 2-(2-methylphenyl)ethyl C₁₃H₁₆ClNO ~237.7 Synthetic intermediate
(RS)-2-Chloro-N-(2-methylphenyl)propanamide (Imp. A(EP)) 2-methylphenyl C₁₀H₁₁ClNO 196.65 Prilocaine impurity
Alachlor N-(2,6-diethylphenyl)-N-(methoxymethyl) C₁₄H₂₀ClNO₂ 269.77 Herbicide
2-Chloro-N-(4-methylphenyl)propanamide (S1) 4-methylphenyl C₁₀H₁₁ClNO 196.65 Solubility studies
3-Chloro-N-(2-ethyl-6-methylphenyl)propanamide 2-ethyl-6-methylphenyl C₁₂H₁₆ClNO 225.72 Agrochemical intermediate

Key Observations :

  • Position of substituents : The target compound’s 2-methylphenethyl group enhances steric bulk compared to simpler analogs like Imp. A(EP) (2-methylphenyl) or alachlor (methoxymethyl). This likely impacts solubility and biological activity .
  • Chlorine placement : The α-chloro group is conserved across analogs, critical for reactivity in agrochemicals (e.g., alachlor’s herbicidal action) .

Physicochemical Properties

Solubility Data (Comparative):
Compound Solubility in Hexane + Ethyl Acetate (g/L) Solubility in Acetone + Hexane (g/L) Reference
2-Chloro-N-(4-methylphenyl)propanamide (S1) 12.3 (25°C) 8.9 (25°C)
Alachlor 242 mg/L (water, 25°C) N/A

The target compound’s solubility is expected to be lower than S1 due to its larger hydrophobic substituent. Alachlor’s higher water solubility reflects its methoxymethyl group, enhancing polar interactions .

Preparation Methods

Amidation of o-Toluidine with 2-Chloropropionyl Chloride

This is the core step in synthesizing the target compound, where o-toluidine (2-methyl aniline) reacts with 2-chloropropionyl chloride to form the corresponding amide intermediate.

Procedure:

  • Dissolve o-toluidine and a base catalyst such as potassium carbonate in acetone.
  • Cool the solution in an ice-water bath.
  • Add 2-chloropropionyl chloride dropwise while maintaining the temperature between 20–30 °C.
  • Stir the reaction mixture for 2–3 hours at room temperature to complete amidation.

Reaction conditions and molar ratios:

Reagent Molar Ratio (relative to o-toluidine)
o-Toluidine 1
2-Chloropropionyl chloride 1 to 1.5
Potassium carbonate 1 to 3

This method avoids harsh conditions such as high temperature or pressure, making it suitable for industrial-scale synthesis. The reaction typically yields the amide intermediate with high efficiency.

Subsequent Amination to Form the Final Product

Following amidation, the intermediate can undergo further amination to introduce the N-[2-(2-methylphenyl)ethyl] substituent, often via nucleophilic substitution or related amination reactions.

  • The intermediate amide is reacted with appropriate amines (e.g., propylamine or substituted amines) under controlled conditions.
  • The reaction is typically carried out in solvents such as ethyl acetate or acetone.
  • pH adjustment with concentrated hydrochloric acid (≥35%) to pH 1–3 facilitates salification and purification of the final product.

This step ensures the formation of the desired 2-chloro-N-[2-(2-methylphenyl)ethyl]propanamide with good purity and yield.

Alternative Synthetic Routes and Catalysts

While the amidation with 2-chloropropionyl chloride is the main route, other methods involving different catalysts and solvents have been reported for related amide compounds:

  • Use of potassium carbonate as a catalyst/base in amidation and subsequent nucleophilic substitution reactions.
  • Refluxing in acetonitrile or other polar aprotic solvents to facilitate substitution reactions.
  • Monitoring reaction progress by thin-layer chromatography (TLC) to ensure completion.

For example, synthesis of related N-(aryl/aralkyl/alkyl)-3-bromopropanamides involves reaction with potassium carbonate in acetonitrile under reflux, followed by nucleophilic substitution with amines.

Summary Table of Key Preparation Steps

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Amidation o-Toluidine + 2-chloropropionyl chloride, K2CO3, acetone, 0–30 °C, 2–3 h Formation of amide intermediate with high yield
2 Amination/Salification Intermediate + amine, ethyl acetate/acetone, pH adjustment with HCl (≥35%), room temp Final product isolation as hydrochloride salt
3 Alternative substitution Nucleophilic substitution in acetonitrile, reflux, K2CO3 catalyst Applicable for related amide derivatives

Research Findings and Industrial Relevance

  • The described amidation method is advantageous due to mild reaction conditions, readily available raw materials, and operational simplicity.
  • The use of potassium carbonate as a base catalyst is effective in promoting amidation without requiring harsh conditions.
  • The process is scalable and suitable for industrial production, offering high yields and purity.
  • Salification with concentrated hydrochloric acid improves product stability and facilitates purification.
  • Monitoring by TLC and control of reaction parameters ensures reproducibility and quality control.

Notes on Purification and Characterization

  • After reaction completion, the product is typically isolated by filtration or extraction.
  • Washing and drying steps remove impurities and unreacted starting materials.
  • Purification may include recrystallization or chromatographic techniques depending on scale and purity requirements.
  • Characterization involves spectroscopic methods such as NMR, IR, and mass spectrometry to confirm structure and purity.

Q & A

Q. What are the established synthetic routes for 2-chloro-N-[2-(2-methylphenyl)ethyl]propanamide, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves coupling 2-methylphenethylamine with 2-chloropropionic acid derivatives. A common approach uses dicyclohexylcarbodiimide (DCC) as a coupling agent in polar aprotic solvents (e.g., DMSO or acetonitrile) under anhydrous conditions at 0–25°C . Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of amine to acid) and inert atmospheres to prevent hydrolysis of the chloro group.

Q. Which analytical techniques are critical for characterizing this compound, and what parameters validate its structural integrity?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the chloroamide backbone and methylphenyl substitution. Key signals include δ ~2.3 ppm (CH3_3 from methylphenyl) and δ ~4.1 ppm (CH2_2 adjacent to the amide) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% required for biological assays). Mobile phase: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid .
  • Mass Spectrometry : ESI-MS in positive mode confirms molecular weight (theoretical [M+H]+^+ = 240.7 g/mol) .

Q. What preliminary biological activities are associated with this compound, and how are they screened?

  • Methodological Answer : Indole/amide analogs (e.g., ) suggest potential neuroprotective or anticancer activity. Standard assays include:
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or caspases (e.g., caspase-3 for apoptosis induction) .
  • Antioxidant Activity : DPPH radical scavenging assay (IC50_{50} compared to ascorbic acid) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the chloro and methylphenyl groups?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with substituents at the chloro (e.g., Br, F) or methylphenyl (e.g., methoxy, nitro) positions .
  • Computational Modeling : Docking studies (AutoDock Vina) against targets like β-amyloid (neuroprotection) or topoisomerase II (anticancer) to predict binding affinities .
  • In Vitro Validation : Compare IC50_{50} values across analogs to identify pharmacophore contributions. For example, replacing chloro with bromo may enhance lipophilicity and blood-brain barrier penetration .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., divergent IC50_{50} values)?

  • Methodological Answer :
  • Purity Reassessment : Verify compound purity via HPLC and elemental analysis. Impurities >2% can skew results .
  • Assay Standardization : Use internal controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across labs.
  • Structural Confirmation : Re-analyze crystal structures (if available) or perform 2D NMR (COSY, HSQC) to rule out stereochemical inconsistencies .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Methodological Answer :
  • Co-solvent Systems : Use PEG-400/water (1:1) or cyclodextrin complexes to enhance aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to increase permeability .
  • Pharmacokinetic Profiling : Conduct bioavailability studies in rodents with LC-MS/MS quantification of plasma concentrations .

Q. What advanced techniques elucidate the mechanism of action (MoA) for this compound?

  • Methodological Answer :
  • Transcriptomics : RNA-seq analysis on treated cells to identify differentially expressed pathways (e.g., apoptosis-related genes like BAX/BCL-2) .
  • SPR Spectroscopy : Measure real-time binding kinetics to putative targets (e.g., amyloid-beta aggregates) .
  • Crystallography : Co-crystallize with target enzymes (e.g., kinases) to resolve binding modes (if crystals are obtainable) .

Q. How can stability under physiological conditions be evaluated, and what degradation products are expected?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), pH extremes (1–13), and UV light. Monitor degradation via HPLC-MS .
  • Hydrolysis Pathways : Chloroamide hydrolysis in aqueous buffers (pH 7.4, 37°C) may yield 2-chloropropionic acid and 2-(2-methylphenyl)ethylamine. Quantify using ion-pair chromatography .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-[2-(2-methylphenyl)ethyl]propanamide
Reactant of Route 2
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2-chloro-N-[2-(2-methylphenyl)ethyl]propanamide

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